

Application Notes & Protocols: Methyl 9-Formylnonanoate in the Synthesis of Specialty Chemicals

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Compound of Interest

Compound Name: **Methyl 9-Formylnonanoate**

Cat. No.: **B180726**

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Abstract

Methyl 9-Formylnonanoate, also known as Methyl Azelaaldehyde, is a bifunctional molecule of significant interest in the synthesis of high-value specialty chemicals. Derived predominantly from the ozonolysis of methyl oleate—a major constituent of renewable vegetable oils—this C10 aldehydo-ester serves as a versatile platform chemical.^[1] Its two distinct functional groups, a terminal aldehyde and a methyl ester, provide orthogonal reactivity, enabling its use as a precursor to a wide array of products including dicarboxylic acids for polymers, complex molecules for the fragrance industry, and various pharmaceutical intermediates.^[2] This guide provides an in-depth exploration of the synthesis of **Methyl 9-Formylnonanoate** and detailed protocols for its subsequent conversion into key specialty chemicals, offering researchers and process chemists a practical framework for its application.

Foundational Chemistry of Methyl 9-Formylnonanoate

Methyl 9-Formylnonanoate is a colorless to light yellow liquid at room temperature. Its utility stems from the presence of both an electrophilic aldehyde carbon and an ester group, which can be selectively targeted under different reaction conditions. The aldehyde is amenable to oxidation, reduction, and carbon-carbon bond-forming reactions, while the ester can be

hydrolyzed or undergo transesterification. This dual functionality makes it an essential building block for creating linear, bifunctional molecules.[2]

Table 1: Physicochemical Properties of **Methyl 9-Formylnonanoate**

Property	Value	Reference(s)
CAS Number	14811-73-5	[3]
Molecular Formula	C ₁₁ H ₂₀ O ₃	
Molecular Weight	200.28 g/mol	
Synonyms	9-Formylnonanoic Acid Methyl Ester, Methyl Azelaaldehyde	
Appearance	Colorless to Light yellow clear liquid	
Purity (Typical)	>95.0% (GC)	

Synthesis Protocol: Methyl 9-Formylnonanoate via Ozonolysis

The most prevalent and industrially scalable method for producing **Methyl 9-Formylnonanoate** is the ozonolysis of methyl oleate.[1][4] This reaction involves the oxidative cleavage of the C=C double bond in methyl oleate by ozone, forming an unstable primary ozonide which rearranges into a more stable secondary ozonide (1,2,4-trioxolane). A subsequent reductive work-up cleaves the ozonide to yield the desired aldehyde without over-oxidation to the carboxylic acid.

Experimental Protocol: Ozonolysis of Methyl Oleate

Materials:

- Methyl oleate (>98%)
- Methanol (CH₃OH), anhydrous

- Dichloromethane (CH_2Cl_2), anhydrous
- Ozone (O_3), from an ozone generator
- Dimethyl sulfide (DMS) or Sodium borohydride (NaBH_4)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for chromatography)

Equipment:

- Three-neck round-bottom flask
- Gas dispersion tube (sparger)
- Low-temperature bath (e.g., dry ice/acetone)
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

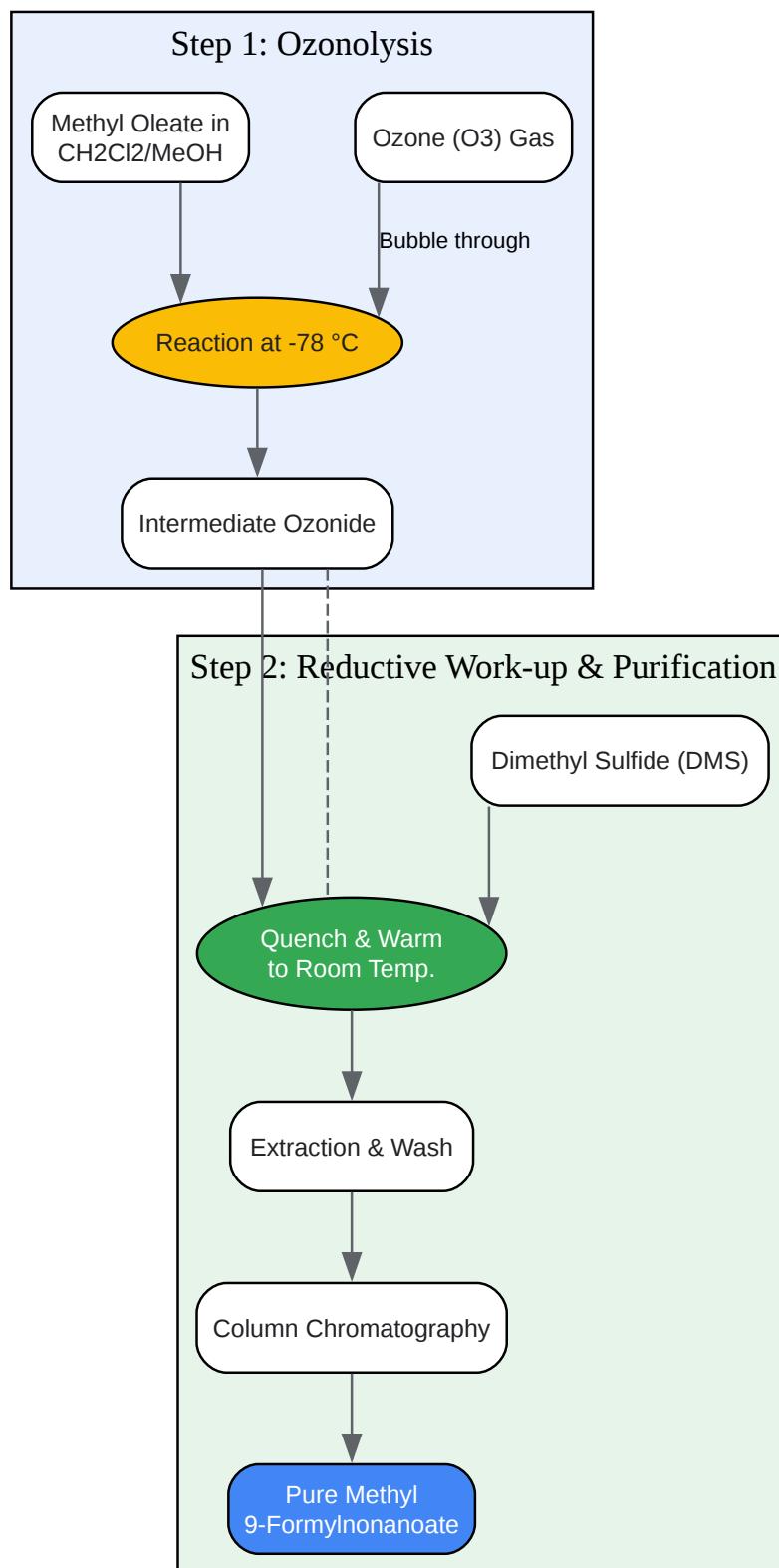
Procedure:

- Reaction Setup: In a 500 mL three-neck round-bottom flask, dissolve methyl oleate (0.1 mol) in a 1:1 mixture of anhydrous methanol and dichloromethane (200 mL total). Equip the flask with a magnetic stir bar, a gas dispersion tube connected to an ozone generator, and a gas outlet bubbler.
- Ozonolysis: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Begin stirring and bubble ozone gas through the solution.^[5] The progress of the reaction can be monitored

by Thin-Layer Chromatography (TLC) or by the appearance of a persistent blue color in the solution, which indicates an excess of dissolved ozone.

- **Ozone Purge:** Once the reaction is complete (typically 2-3 hours, starting material consumed as per TLC), stop the ozone flow. Purge the solution with nitrogen or oxygen gas for 15-20 minutes to remove all residual ozone. This step is critical for safety, as residual ozone can react violently with the reducing agent.
- **Reductive Work-up:** While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (DMS, 1.5 equivalents) dropwise to the reaction mixture.
 - **Scientist's Note:** DMS is an effective reducing agent for ozonides, producing the desired aldehyde and dimethyl sulfoxide (DMSO) as a water-soluble byproduct. Alternatively, sodium borohydride (NaBH₄) can be used, but must be added carefully in small portions to control the exothermic reaction and hydrogen gas evolution.[4][6]
- **Warming and Quenching:** Allow the reaction to slowly warm to room temperature and stir overnight. The reaction is complete when a test with starch-iodide paper indicates the absence of peroxides.
- **Extraction and Wash:** Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent. Dilute the residue with 200 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude **Methyl 9-Formylnonanoate**.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure product.

Visualization of Synthesis Workflow

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Caption: Workflow for the synthesis of **Methyl 9-Formylnonanoate**.

Application in Specialty Chemical Synthesis

Synthesis of Azelaic Acid

Azelaic acid (Nonanedioic acid) is a highly valuable dicarboxylic acid used in the production of polymers (e.g., polyamide-6,9), plasticizers, lubricants, and as an active ingredient in pharmaceuticals for treating skin conditions.^{[7][8]} **Methyl 9-Formylnonanoate** is an immediate precursor to azelaic acid via a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by hydrolysis of the methyl ester.

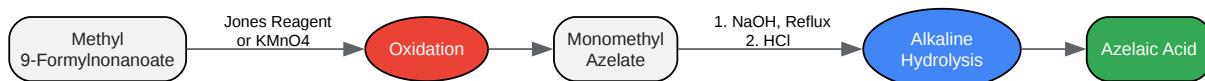
Materials:

- **Methyl 9-Formylnonanoate**
- Acetone
- Jones Reagent (CrO_3 in H_2SO_4) or Potassium permanganate (KMnO_4)
- Isopropanol (for quenching)
- Sodium hydroxide (NaOH), 10% aqueous solution
- Hydrochloric acid (HCl), concentrated
- Diethyl ether

Procedure:

- Oxidation to Monomethyl Azelate:
 - Dissolve **Methyl 9-Formylnonanoate** (0.05 mol) in 150 mL of acetone in a flask and cool to 0 °C in an ice bath.
 - Slowly add Jones Reagent dropwise with vigorous stirring, maintaining the temperature below 10 °C. The reaction is exothermic and the color will change from orange to a murky green.
 - Monitor the reaction by TLC. Once the starting aldehyde is consumed, quench the excess oxidant by adding isopropanol dropwise until the green color persists.

- Scientist's Note: Jones oxidation is highly efficient but uses chromium, which requires careful waste disposal. A greener alternative is using potassium permanganate (KMnO₄) in a buffered aqueous solution, though this can sometimes lead to C-C bond cleavage if not controlled carefully.[9]
- Filter the mixture to remove chromium salts and concentrate the filtrate. Extract the residue with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to yield crude Monomethyl Azelate.
- Hydrolysis to Azelaic Acid:
 - To the crude Monomethyl Azelate, add 150 mL of 10% aqueous NaOH solution.
 - Heat the mixture to reflux (approx. 100 °C) for 2-4 hours with stirring. The reaction can be monitored by the disappearance of the ester spot on TLC.
 - Cool the reaction mixture to room temperature and then further in an ice bath.
 - Slowly and carefully acidify the solution with concentrated HCl until the pH is ~2. A white precipitate of azelaic acid will form.
 - Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure Azelaic Acid. Further purification can be achieved by recrystallization from hot water.[9]



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Caption: Reaction pathway from **Methyl 9-Formylnonanoate** to Azelaic Acid.

Synthesis of Fragrance Intermediates

The aldehyde group in **Methyl 9-Formylnonanoate** is a powerful handle for constructing larger molecules used in the fragrance and flavor industries.[2] Carbon-carbon bond-forming

reactions, such as the Wittig reaction, allow for the extension of the carbon chain and the introduction of new functional groups, leading to compounds with desirable olfactory properties.

This protocol describes a model reaction to form Methyl (E)-undec-9-enoate, a precursor for various macrocyclic lactones and other fragrance compounds.

Materials:

- **Methyl 9-Formylnonanoate**
- Methyltriphenylphosphonium bromide
- Potassium tert-butoxide (KOtBu)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

- **Ylide Preparation:** In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C.
- Add potassium tert-butoxide (1.1 equivalents) portion-wise. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the phosphonium ylide. Stir at 0 °C for 30 minutes.
- **Wittig Reaction:** While maintaining the temperature at 0 °C, add a solution of **Methyl 9-Formylnonanoate** (1 equivalent) in anhydrous THF dropwise to the ylide solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting aldehyde.
- **Work-up:** Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). The byproduct, triphenylphosphine oxide, is partially soluble in both phases but can be largely removed during chromatography.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target olefin, Methyl (E)-undec-9-enoate.

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